molecular formula C23H22N4O5 B14107026 benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone

benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone

Cat. No.: B14107026
M. Wt: 434.4 g/mol
InChI Key: UIODJVJTWCSJGX-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a unique structure combining benzo[d][1,3]dioxole and pyrazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets:

Properties

Molecular Formula

C23H22N4O5

Molecular Weight

434.4 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]methanone

InChI

InChI=1S/C23H22N4O5/c28-23(16-3-5-19-21(11-16)32-14-30-19)27-7-1-6-26(8-9-27)22-12-17(24-25-22)15-2-4-18-20(10-15)31-13-29-18/h2-5,10-12H,1,6-9,13-14H2,(H,24,25)

InChI Key

UIODJVJTWCSJGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4=NNC(=C4)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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